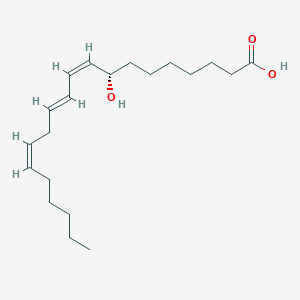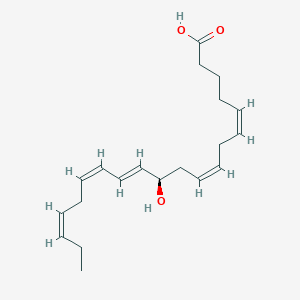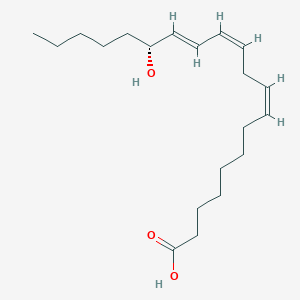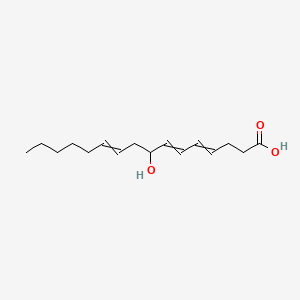
tetranor-12(R)-HETE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetranor-12®-hydroxy-5,8,10,14-eicosatetraenoic acid is a metabolite of arachidonic acid, a polyunsaturated fatty acid. It is part of the eicosanoid family, which includes various signaling molecules involved in inflammation and other physiological processes. Tetranor-12®-hydroxy-5,8,10,14-eicosatetraenoic acid is specifically known for its role in the regulation of vascular tone and platelet aggregation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetranor-12®-hydroxy-5,8,10,14-eicosatetraenoic acid typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, which introduce a hydroperoxy group at specific positions on the arachidonic acid molecule. The hydroperoxy intermediate is then reduced to form the hydroxy derivative.
Industrial Production Methods
Industrial production of tetranor-12®-hydroxy-5,8,10,14-eicosatetraenoic acid can be achieved through biotechnological methods, utilizing genetically engineered microorganisms that express the necessary lipoxygenase enzymes. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of the desired product.
化学反応の分析
Types of Reactions
Tetranor-12®-hydroxy-5,8,10,14-eicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form ketones or aldehydes.
Reduction: The hydroxy group can be reduced to form alkanes.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and amine reagents like ammonia.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
Tetranor-12®-hydroxy-5,8,10,14-eicosatetraenoic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of lipid oxidation and reduction reactions.
Biology: Investigated for its role in cellular signaling pathways, particularly those involved in inflammation and immune responses.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and cardiovascular disorders.
Industry: Utilized in the development of biotechnological processes for the production of eicosanoid derivatives.
作用機序
Tetranor-12®-hydroxy-5,8,10,14-eicosatetraenoic acid exerts its effects by interacting with specific receptors on the surface of target cells. These receptors are part of the G-protein-coupled receptor family, which activates intracellular signaling pathways upon ligand binding. The activation of these pathways leads to various physiological responses, including the regulation of vascular tone and platelet aggregation.
類似化合物との比較
Similar Compounds
12(S)-hydroxy-5,8,10,14-eicosatetraenoic acid: Another eicosanoid with similar biological activities.
15(S)-hydroxy-5,8,11,13-eicosatetraenoic acid: Known for its anti-inflammatory properties.
5(S)-hydroxy-6,8,11,14-eicosatetraenoic acid: Involved in leukotriene biosynthesis.
Uniqueness
Tetranor-12®-hydroxy-5,8,10,14-eicosatetraenoic acid is unique due to its specific regio- and stereochemistry, which confers distinct biological activities compared to other eicosanoids. Its role in regulating vascular tone and platelet aggregation makes it a valuable compound for studying cardiovascular physiology and developing therapeutic agents.
特性
IUPAC Name |
8-hydroxyhexadeca-4,6,10-trienoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOVKDIBOBQLRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2R)-2-acetamido-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylpropanoate](/img/structure/B10767639.png)
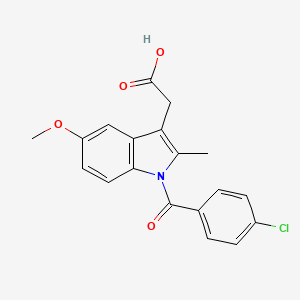
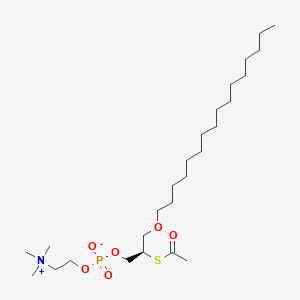


![(6aS)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B10767683.png)
![9-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767686.png)
